N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

Catalog No.
S12756934
CAS No.
M.F
C10H21NO5S
M. Wt
267.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methan...

Product Name

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate

Molecular Formula

C10H21NO5S

Molecular Weight

267.34 g/mol

InChI

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)

InChI Key

KJZHEULQLNAULU-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is a chemical compound characterized by its unique structure and functional groups, which include a tert-butoxycarbonyl group, an amino group, and a methanesulfonic acid moiety. The compound is recognized for its potential applications in pharmaceutical chemistry, particularly in the synthesis of various bioactive molecules. Its molecular formula is C₁₃H₁₉NO₄S, and it has a CAS number of 163210-89-7.

Typical for amines and sulfonic acids. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Nucleophilic Substitution: The methanesulfonic acid can act as a leaving group in nucleophilic substitution reactions.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the amine functionality for further reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activity data for N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid may not be extensively documented, compounds with similar structures often exhibit significant biological properties. Amino alcohols are known to play roles in neurotransmission and can serve as precursors for various pharmaceuticals. The presence of the methanesulfonic acid group may enhance solubility and bioavailability, making it a candidate for further biological evaluation.

The synthesis of N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid typically involves:

  • Formation of the tert-butoxycarbonyl derivative: This is achieved by reacting 2-Aminobutan-1-ol with tert-butoxycarbonyl anhydride.
  • Sulfonation: The resulting compound is then treated with methanesulfonic acid to introduce the sulfonic acid functionality.

These steps can be performed under controlled conditions to optimize yield and purity.

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid has potential applications in:

  • Pharmaceutical Synthesis: It can serve as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Research: Useful in studies related to amino alcohols and their derivatives in medicinal chemistry.
  • Bioconjugation: Its functional groups allow for conjugation with other biomolecules, facilitating drug development.

Interaction studies involving N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid may focus on its reactivity with various electrophiles or its role as a ligand in coordination chemistry. These studies are crucial for understanding its behavior in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid. Here are a few notable examples:

Compound NameMolecular FormulaNotable Features
N-tert-butoxycarbonyl-L-alanineC₉H₁₅NO₄Contains an L-amino acid structure; used in peptide synthesis.
N-Boc-(S)-2-Aminobutan-1-olC₁₃H₂₃N₃O₄Similar protective group; utilized in asymmetric synthesis.
Methanesulfonic acid derivativesVariesCommonly used as leaving groups; enhances solubility of compounds.

Uniqueness

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to its combination of a protected amino alcohol structure with a sulfonic acid group, which provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for specific synthetic pathways and applications in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

267.11404394 g/mol

Monoisotopic Mass

267.11404394 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types